molecular formula C22H26N6O B2424347 N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide CAS No. 1421524-26-6

N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide

Cat. No.: B2424347
CAS No.: 1421524-26-6
M. Wt: 390.491
InChI Key: APNLSJDDIXJRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a hybrid structure incorporating a 1,2,3-triazole ring linked to a piperazine-acetamide core, a architecture frequently explored in modern drug discovery. The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and role as a bioisostere for various functional groups, which facilitates optimal interactions with biological targets . Such triazole-piperazine hybrids are actively investigated for their potential anti-proliferative effects, building upon research that has demonstrated potent cytotoxicity of related compounds against human cancer cell lines, including breast cancer models . The integration of the piperazine ring, a common feature in pharmacologically active compounds, further enhances the molecule's potential for diverse receptor interactions and improved pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or lead structure in developing novel therapeutic agents, particularly in oncology, as well as a chemical probe for studying protein-ligand interactions and signaling pathways. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[4-[(3-phenyltriazol-4-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c29-22(23-15-19-7-3-1-4-8-19)18-27-13-11-26(12-14-27)17-21-16-24-25-28(21)20-9-5-2-6-10-20/h1-10,16H,11-15,17-18H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNLSJDDIXJRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=NN2C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Piperazine Derivative Synthesis: The piperazine ring is often synthesized through nucleophilic substitution reactions.

    Coupling Reactions: The triazole and piperazine derivatives are then coupled using a benzyl halide under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide exhibits significant antitumor activity. The compound acts by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism leads to G2/M-phase arrest in cancer cells, thereby preventing their proliferation.

Case Study: Inhibition of Tubulin Polymerization

A study demonstrated that the compound effectively inhibits tubulin polymerization through both in vitro assays and cellular models. The results indicated that the compound's structure allows it to disrupt microtubule dynamics, which is essential for mitotic spindle formation during cell division. This property positions it as a promising candidate for further development in anticancer therapies .

Antifungal Activity

The 1,2,3-triazole moiety is known for its antifungal properties. This compound has been explored for its efficacy against various fungal strains.

Research Findings

Recent literature indicates that triazole derivatives exhibit broad-spectrum antifungal activity. For instance, compounds similar in structure to this compound have shown effectiveness against resistant strains of Candida albicans and Aspergillus fumigatus. The structure–activity relationship studies suggest that modifications to the triazole ring can enhance antifungal potency .

Drug Development and Synthesis

The synthesis of N-benzyl derivatives incorporating the triazole ring has been streamlined through various methodologies such as click chemistry. This approach not only simplifies the synthesis but also allows for the rapid generation of a library of compounds for screening against biological targets.

Synthesis Overview

The synthesis typically involves coupling reactions where azides and alkynes are reacted under copper-catalyzed conditions to form the triazole ring. This method has been shown to yield high purity and good yields of the desired products .

Structure–Activity Relationship (SAR)

Understanding the SAR of N-benzyl derivatives is crucial for optimizing their biological activity. Modifications at different positions on the triazole ring or piperazine moiety can significantly influence their pharmacological properties.

Key Findings

Research indicates that substituents on the benzene rings and variations in the piperazine structure can enhance both anticancer and antifungal activities. For example, halogen substitutions have been associated with increased potency against fungal pathogens .

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: The compound can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole and benzyl moieties but differ in their additional functional groups.

    Piperazine derivatives: Compounds like N-benzylpiperazine have similar structural features but lack the triazole ring.

Uniqueness

N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide is unique due to its combination of a triazole ring, piperazine ring, and benzyl group, which confer distinct biological activities and chemical reactivity.

Biological Activity

N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide is a complex organic compound that combines a triazole ring with a piperazine moiety and a benzyl group. This unique structure positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is commonly achieved through a reaction between an azide and an alkyne.
  • Synthesis of the Piperazine Derivative : The piperazine ring is synthesized via nucleophilic substitution reactions.
  • Coupling Reactions : The final compound is formed by coupling the triazole and piperazine derivatives using a benzyl halide under basic conditions.

This compound's molecular formula is C20H24N6C_{20}H_{24}N_{6}, with a molecular weight of approximately 352.45 g/mol. Its structural complexity contributes to its diverse biological activities.

Comparative Analysis with Similar Compounds

Compound TypeExampleBiological ActivityIC50 Values
Triazole Derivatives1-benzyltriazoleAnticancerIC50 = 3.79 µM (MCF7)
Piperazine DerivativesN-benzylpiperazineAntimicrobialVaries
Combined StructuresN-benzyl-triazole-piperazineAntiviral & AnticancerIC50 = 0.16 µM (CSNK2A2 Inhibition)

This table highlights how this compound compares with other compounds in terms of biological activity.

Case Studies and Research Findings

Several studies have documented the biological activities associated with triazole derivatives:

  • Anticancer Studies : A study reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values as low as 0.01 µM against MCF7 cells .
  • Antiviral Mechanisms : Research has shown that triazoles can inhibit specific kinases involved in viral replication processes, enhancing their potential as antiviral agents against diseases like COVID-19 .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition have revealed that compounds similar to N-benzyl derivatives can effectively inhibit key enzymes involved in cancer progression and viral replication .

Q & A

Basic: What are the key synthetic strategies for preparing N-benzyl-2-(4-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)acetamide?

Answer:
The synthesis involves sequential steps:

Triazole Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring.

Piperazine Functionalization : Alkylation of the piperazine nitrogen using a benzyl halide or reductive amination.

Amide Coupling : Reaction of the piperazine intermediate with benzylacetic acid derivatives via EDC/HOBt-mediated coupling.
Purification is achieved via column chromatography, and structural validation employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Related protocols for analogous piperazine-triazole hybrids highlight microwave-assisted synthesis to enhance efficiency .

Advanced: How can crystallographic data for this compound be refined using SHELX software, particularly in cases of twinning or low-resolution data?

Answer:

  • Data Handling : Use SHELXL for refinement, leveraging commands like TWIN and BASF to model twinning. For low-resolution data, apply restraints to bond lengths/angles and isotropic displacement parameters .
  • Validation : Cross-validate results with WinGX/ORTEP , which integrates SHELX tools for structure visualization and geometry analysis.
  • Example Workflow :
    • Import .hkl files into SHELXL.
    • Use ACTA for absorption corrections.
    • Refine anisotropic displacement parameters iteratively, monitoring R-factor convergence .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

  • NMR : ¹H NMR confirms benzyl and piperazine protons (δ 2.5–3.5 ppm for N-CH₂; δ 7.2–7.4 ppm for aromatic groups).
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ = calculated 460.2154, observed 460.2158).
  • X-ray Diffraction : Resolve stereochemistry using SHELXL-refined data .
  • Computational : DFT (B3LYP/6-31G*) optimizes geometry; molecular docking (AutoDock Vina) predicts target binding .

Advanced: How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Answer:

  • Assay Variability : Control for cell line specificity (e.g., MCF-7 vs. HEK293), compound purity (>95%, confirmed by HPLC), and solvent (DMSO concentration <0.1%).
  • SAR Analysis : Compare substituent effects; e.g., fluorination at the benzyl group in increased antimicrobial activity but reduced anticancer potency .
  • Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for variables like IC₅₀ calculation methods .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (TLV: not established; treat as hazardous).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult SDS for toxicity data (LD₅₀ in rodents: ~500 mg/kg) .

Advanced: How to design structure-activity relationship (SAR) studies targeting the triazole-piperazine scaffold?

Answer:

  • Analog Synthesis : Vary substituents on the triazole (e.g., 4-Cl vs. 4-OCH₃) and piperazine (e.g., aryl vs. alkyl groups).
  • Biological Testing :
    • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli.
    • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, A549).
  • Data Correlation : Use QSAR models (e.g., CoMFA) to link logP values with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.